molecular formula C13H15NO2 B13970517 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde

Cat. No.: B13970517
M. Wt: 217.26 g/mol
InChI Key: YNBYEXMQYGVTFM-UHFFFAOYSA-N
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Description

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzene ring fused to an azepine ring, with acetyl and carbaldehyde functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the azepine ring through intramolecular cyclization. The reaction conditions typically involve the use of a strong acid or base as a catalyst and heating to promote ring closure .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. These methods involve the sequential addition of reagents in a single reaction vessel, minimizing the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

Scientific Research Applications

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for cardiovascular and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of acetyl and carbaldehyde groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde

InChI

InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3

InChI Key

YNBYEXMQYGVTFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCN(CC2)C=O)C=C1

Origin of Product

United States

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